molecular formula C14H16N2O2Se2 B14509928 Benzenamine, 2,2'-diselenobis[5-methoxy- CAS No. 63816-15-9

Benzenamine, 2,2'-diselenobis[5-methoxy-

Cat. No.: B14509928
CAS No.: 63816-15-9
M. Wt: 402.2 g/mol
InChI Key: YDJXHEXPNOLEFT-UHFFFAOYSA-N
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Description

Benzenamine, 2,2’-diselenobis[5-methoxy-] is a chemical compound with the molecular formula C12H12N2Se2 It is a derivative of benzenamine, where two selenium atoms are incorporated into the structure, making it a unique organoselenium compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,2’-diselenobis[5-methoxy-] typically involves the reaction of 5-methoxybenzenamine with selenium reagents. One common method is the reaction of 5-methoxybenzenamine with selenium dioxide (SeO2) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times and higher yields. For example, the continuous flow synthesis of 2,2’-diselenobis(benzoic acid) derivatives has been reported, where water is used as a solvent, and the reaction time is as short as 90 seconds .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,2’-diselenobis[5-methoxy-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 2,2’-diselenobis[5-methoxy-] has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-diselenobis[5-methoxy-] involves its interaction with biological molecules through the selenium atoms. Selenium can form selenoenzymes, which play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 2,2’-diselenobis[benzoic acid]
  • Benzenamine, 2,2’-diselenobis[4-fluorobenzoic acid]
  • Benzenamine, 2,2’-diselenobis[4-methoxybenzoic acid]

Uniqueness

Benzenamine, 2,2’-diselenobis[5-methoxy-] is unique due to the presence of methoxy groups on the benzene ring, which can influence its reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .

Properties

CAS No.

63816-15-9

Molecular Formula

C14H16N2O2Se2

Molecular Weight

402.2 g/mol

IUPAC Name

2-[(2-amino-4-methoxyphenyl)diselanyl]-5-methoxyaniline

InChI

InChI=1S/C14H16N2O2Se2/c1-17-9-3-5-13(11(15)7-9)19-20-14-6-4-10(18-2)8-12(14)16/h3-8H,15-16H2,1-2H3

InChI Key

YDJXHEXPNOLEFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)N)N

Origin of Product

United States

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